2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide
Description
Synthesized via heterocyclization reactions starting from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, it features a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent at the 6-position and an N-phenylacetamide group at the 3-position of the thienopyrimidine core . Antimicrobial screening revealed significant activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with minimal inhibition concentrations (MICs) comparable to standard antibiotics . The compound’s activity is attributed to its ability to disrupt bacterial cell wall synthesis or protein-DNA interactions, though mechanistic studies are ongoing.
Properties
IUPAC Name |
2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-14-8-10-16(11-9-14)21-27-22(32-28-21)20-15(2)19-23(33-20)25-13-29(24(19)31)12-18(30)26-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPIQYRWRLWCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3S |
| Molecular Weight | 471.5 g/mol |
| LogP | 2.7246 |
| Polar Surface Area | 90.773 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The structure includes a thieno[2,3-d]pyrimidine core and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with oxadiazole and thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related compounds .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds featuring oxadiazole rings have demonstrated activity against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The compound may similarly exert anticancer effects, potentially through modulation of key signaling pathways involved in tumor growth.
The biological activity of this compound likely involves interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, influencing their activity . Additionally, molecular docking studies suggest that similar compounds form strong interactions with critical residues in target proteins, enhancing their inhibitory potential .
Case Studies
- Antibacterial Activity Study : A study on thiazolopyridine derivatives showed promising results against E. coli, indicating that structural modifications can enhance antibacterial properties . This suggests that the thieno[2,3-d]pyrimidine framework may also contribute positively to such activities.
- Anticancer Potential : Research on oxadiazole derivatives has highlighted their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives were effective against breast cancer cell lines by inducing apoptosis . This indicates a potential pathway for further exploration of the compound's anticancer properties.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Studies indicate that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The oxadiazole moiety in this compound may contribute to its effectiveness against various bacterial strains .
- Case Study : A derivative of this compound was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an antimicrobial agent.
-
Anticancer Properties
- The thienopyrimidine structure is known for its anticancer properties. Research has shown that compounds containing this scaffold can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Case Study : In vitro studies revealed that this compound significantly reduced the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity.
-
Anti-inflammatory Effects
- Compounds similar to this one have been evaluated for anti-inflammatory activity. The presence of the phenylacetamide group may enhance its ability to modulate inflammatory pathways .
- Case Study : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Chemical Synthesis
The synthesis of 2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide involves several steps:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of appropriate hydrazines with carboxylic acids.
- Thienopyrimidine Synthesis : This is achieved through cyclization reactions involving thioketones and amines.
- Final Coupling : The final product is formed by coupling the thienopyrimidine with a phenylacetamide derivative.
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of new compounds:
- Acute Toxicity Tests : Conducted in rodent models to evaluate the LD50 value.
- Chronic Toxicity Studies : Long-term exposure studies to assess potential carcinogenic effects.
Comparison with Similar Compounds
Key Observations :
- The N-phenylacetamide group in the target compound is critical for antibacterial specificity, whereas ester or thione derivatives favor antifungal activity .
- Substitution at the oxadiazole ring (e.g., 4-methylphenyl vs. phenyl) modulates target selectivity, likely due to steric or electronic effects on enzyme binding .
Heterocyclic Analogues with Divergent Cores
Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives
Compounds like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol () share a fused heterocyclic core but replace the thienopyrimidine with a pyrrolo-thiazolo-pyrimidine system . However, their biological activities remain uncharacterized in the available literature .
Benzo[b][1,4]Oxazin Derivatives
Derivatives such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () incorporate a benzoxazin core instead of thienopyrimidine . While both classes feature 1,2,4-oxadiazole moieties—known to enhance metabolic stability—the benzo[b][1,4]oxazin derivatives prioritize synthetic yield optimization over activity profiling .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: The thienopyrimidine core of the target compound confers moderate logP values (~2.5–3.0), favoring membrane permeability. In contrast, pyrrolo-thiazolo-pyrimidines () likely exhibit higher logP (>4.0), risking solubility limitations .
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and its analogues resists oxidative degradation, a trait shared with benzoxazin derivatives () .
Preparation Methods
Synthesis of the Thieno[2,3-d]Pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. A modified Gewald reaction is employed to synthesize 2-aminothiophene-3-carboxylates, which are subsequently cyclized into the pyrimidine ring. Key steps include:
-
Knoevenagel Condensation : Reaction of cyanoacetamide with elemental sulfur and a ketone (e.g., acetone) under basic conditions (morpholine, ethanol) yields 2-aminothiophene-3-carbonitrile derivatives .
-
Cyclization : Treatment with formamide or urea at elevated temperatures (150–160°C) facilitates annulation to form the pyrimidine ring. For 5-methyl substitution, methyl groups are introduced via alkylation of intermediates prior to cyclization .
Critical Parameters :
-
Temperature control during cyclization prevents decomposition.
-
Substituent positioning (e.g., 5-methyl group) requires regioselective alkylation agents.
Formation of the Acetamide Side Chain
The N-phenylacetamide group at position 3 is introduced through amide coupling :
-
Bromoacetylation : The thienopyrimidine nitrogen is alkylated using bromoacetyl bromide in dichloromethane with triethylamine as a base .
-
Amidation : The bromoacetyl intermediate reacts with aniline in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. CDI activates the carbonyl group, enabling nucleophilic attack by the amine . Reactions are conducted at 100°C for 4–5 hours, yielding 70–80% after recrystallization .
Optimization Note :
Excess CDI (1.2 equivalents) ensures complete conversion, while DMF’s high boiling point facilitates prolonged heating without solvent evaporation .
Catalytic and Green Chemistry Considerations
Recent advancements prioritize atom economy and minimal purification:
-
Domino Reactions : The oxadiazole formation (Step 2) occurs in one pot without intermediate isolation, reducing waste .
-
Solvent Selection : Methanol and water are preferred for their low toxicity and ease of removal .
-
Catalysis : PdCl₂(dppf) enhances methyl group introduction during core synthesis, though stoichiometric bases (e.g., NaOMe) remain standard for cyclization .
Analytical Characterization and Yield Data
Spectroscopic Validation :
-
¹H NMR : Key signals include the thienopyrimidine C2 proton (δ 8.90–8.98 ppm), acetamide NH (δ 8.86–9.10 ppm), and oxadiazole aryl protons (δ 7.65–8.12 ppm) .
-
LC-MS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 487.53 for C₂₅H₂₁N₅O₄S) .
Yield Optimization Table :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Use multi-step protocols involving cyclocondensation of thienopyrimidine precursors with oxadiazole-containing intermediates. For example, reflux 2-amino-5-methylthiophene-3-carboxylic acid with urea to form the thieno[2,3-d]pyrimidin-4-one core, followed by coupling with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid using DCC/DMAP in anhydrous DMF . Optimize yields via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
- Key Tools : Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography.
Q. Which analytical techniques are critical for structural characterization?
- Methodology : Combine NMR (¹H/¹³C, DEPT-135) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry. IR spectroscopy can verify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to resolve ambiguities .
Q. How should initial biological activity screening be designed?
- Methodology : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and evaluate antimicrobial activity via MIC tests against S. aureus and E. coli. Include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .
- Dose Range : Test concentrations from 1 µM to 100 µM, with triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize analogs with modifications to the oxadiazole (e.g., replacing 4-methylphenyl with 4-fluorophenyl) or thienopyrimidine (e.g., substituting methyl with ethyl). Compare bioactivity data (IC₅₀, MIC) to identify critical pharmacophores .
- Case Study : Analogues lacking the oxadiazole moiety show reduced anticancer activity, suggesting its role in target binding .
Q. What computational strategies are effective for predicting target proteins or enzymes?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .
- Validation : Cross-reference docking scores with experimental IC₅₀ values to prioritize targets for wet-lab validation.
Q. How can conflicting bioactivity data (e.g., high potency in vitro but low efficacy in vivo) be resolved?
- Methodology : Investigate pharmacokinetic parameters (e.g., plasma stability, LogP) via HPLC and LC-MS. Perform metabolite profiling in liver microsomes to identify degradation pathways .
- Case Study : Poor solubility (LogP >5) may limit bioavailability; formulate with PEG-400 or cyclodextrins to improve absorption .
Q. What experimental designs are optimal for studying reaction mechanisms (e.g., oxadiazole ring formation)?
- Methodology : Use isotopic labeling (e.g., ¹⁵N-NMR) to track intermediates during cyclization. Perform DFT calculations (Gaussian 09) to model transition states and identify rate-limiting steps .
- Key Insight : Base-catalyzed elimination of water during oxadiazole formation is critical; monitor pH rigorously .
Q. How can stability under physiological conditions be assessed?
- Methodology : Incubate the compound in PBS (pH 7.4) and human serum at 37°C. Analyze degradation products via LC-MS/MS and correlate with bioactivity loss over time .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenylacetamide moiety to enhance hydrolytic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
